14-Methylcholest-7-en-3-ol

Sterol biosynthesis CYP51 Enzymatic demethylation

14-Methylcholest-7-en-3-ol (CAS 56687-74-2) is the authentic endogenous substrate for sterol 14α-demethylase (CYP51), essential for assaying enzyme activity and screening azole antifungals or hypocholesterolemic agents. Unlike lathosterol (which lacks the 14α-methyl group) or 4α-methyl sterols, this C28 intermediate directly reports on the 14α-demethylation step, delivering physiologically relevant metabolic flux data. Specify ≥95% purity to avoid 15-oxygenated sterol contaminants that may act as inhibitors. Ideal for enzymology, sterolomics biomarker validation, and metabolic labelling studies.

Molecular Formula C28H48O
Molecular Weight 400.7 g/mol
Cat. No. B1202014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Methylcholest-7-en-3-ol
Synonyms14 alpha-methyl-5 alpha-cholest-7-en-3 beta-ol
14-methylcholest-7-en-3-ol
Molecular FormulaC28H48O
Molecular Weight400.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C
InChIInChI=1S/C28H48O/c1-19(2)8-7-9-20(3)23-13-16-28(6)25-11-10-21-18-22(29)12-15-26(21,4)24(25)14-17-27(23,28)5/h11,19-24,29H,7-10,12-18H2,1-6H3/t20-,21+,22+,23-,24+,26+,27-,28?/m1/s1
InChIKeyPRISGQUOLDSJKP-RHIZIOMBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is 14-Methylcholest-7-en-3-ol? A Definitive Procurement-Focused Overview of a Key Sterol Biosynthesis Intermediate


14-Methylcholest-7-en-3-ol (CAS 56687-74-2; also referred to as 14α-methyl-5α-cholest-7-en-3β-ol) is a C28 sterol belonging to the class of 14α-methyl-Δ7-sterols. It functions as a direct intermediate in the post-lanosterol segment of cholesterol biosynthesis, positioned after the removal of the two C-4 methyl groups but prior to the demethylation of the 14α-methyl group . The compound is distinct from its close structural analogs—lathosterol (cholest-7-en-3β-ol, lacking the 14α-methyl), zymosterol (cholesta-8,24-dien-3β-ol, differing in double-bond position and side chain), and 4α-methyl-cholest-7-en-3β-ol (lophenol, methylated at C-4 instead of C-14)—in that it serves as a specific substrate for sterol 14α-demethylase (CYP51) . This unique substrate specificity makes it an essential reference standard for studies of the 14α-demethylation step in cholesterol biosynthesis, a pathway of therapeutic relevance for hypocholesterolemic agents and antifungal azole drug development.

Why Lathosterol, Zymosterol, or Other Δ7-Sterols Cannot Replace 14-Methylcholest-7-en-3-ol in Critical Research Applications


In-class Δ7-sterols such as lathosterol, zymosterol, and 4-methyl sterols cannot be interchanged with 14-methylcholest-7-en-3-ol because the 14α-methyl substituent dictates both the substrate recognition by sterol 14α-demethylase (CYP51) and the downstream metabolic fate. While lathosterol (cholest-7-en-3β-ol) lacks the 14-methyl group and serves as a late-stage intermediate that is directly converted to 7-dehydrocholesterol by Δ7-sterol 5-desaturase, 14-methylcholest-7-en-3-ol requires the sequential action of CYP51 to remove the 14α-methyl group before further processing . Substituting with 4α-methyl-cholest-7-en-3β-ol (lophenol) would shift the site of methylation from C-14 to C-4, engaging a completely different demethylase (C4-methyl sterol oxidase) and yielding non-comparable metabolic flux data. Consequently, experiments designed to interrogate the 14α-demethylation step—such as those screening CYP51 inhibitors, studying sterolosis disorders, or validating sterol biomarkers—demand the authentic 14-methylcholest-7-en-3-ol substrate to generate physiologically relevant and reproducible results.

14-Methylcholest-7-en-3-ol: Quantified Differential Performance Evidence for Informed Procurement Decisions


Substrate Specificity for Sterol 14α-Demethylase (CYP51): Exclusive Metabolic Channeling Versus Inert Analogs

14-Methylcholest-7-en-3-ol is enzymatically demethylated at the 14α-position by rat liver homogenate preparations, with efficient conversion to cholesterol observed. In contrast, the 14-desmethyl analog lathosterol (5α-cholest-7-en-3β-ol) is not processed by 14α-demethylase and instead proceeds directly to 7-dehydrocholesterol via Δ7-sterol 5-desaturase, while zymosterol, possessing a Δ8 instead of Δ7 double bond, enters a distinct branch of the pathway and cannot substitute for 14-methylcholest-7-en-3-ol in CYP51 activity assays . The compound thus occupies a singular, non-redundant position in the post-lanosterol sterol biosynthetic sequence, providing a unique probe for the 14α-demethylation step.

Sterol biosynthesis CYP51 Enzymatic demethylation Cholesterol metabolism

Conversion Efficiency to Cholesterol: Metabolic Fate Compared to the 15-Oxygenated Inhibitory Congener

When incubated with rat liver homogenate preparations, [3α-³H]14α-methyl-5α-cholest-7-en-3β-ol undergoes efficient conversion to cholesterol, generating a suite of identifiable intermediates including cholesta-7,14-dien-3β-ol, cholesta-8,14-dien-3β-ol, and cholest-7-en-3β-ol (lathosterol) . This metabolic trajectory contrasts sharply with its 15-ketone derivative, 5α-cholest-8(14)-en-3β-ol-15-one, which is a potent inhibitor of sterol biosynthesis (reported hypocholesterolemic activity in vivo in rodents and non-human primates) and is only slowly metabolised, accumulating primarily as fatty acid esters rather than progressing to cholesterol . This functional dichotomy—substrate versus inhibitor—is dictated solely by the oxidation state at C-15, underscoring the critical importance of procuring the correct 14-methylcholest-7-en-3-ol compound for biosynthetic pathway studies.

Cholesterol biosynthesis Metabolic flux Sterol intermediates Hypocholesterolemic agents

Reported Multi-Target Pharmacological Profile: Lipoxygenase, Cyclooxygenase, and Folate Enzyme Inhibition Compared to In-Class Sterols

According to the curated MeSH pharmacological record, 14-methylcholest-7-en-3-ol is described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and further serves as an antioxidant in fats and oils . This multi-target inhibitory profile contrasts with the reported inactivity of structurally related Δ7-sterols such as lathosterol and 4-methylcholest-7-en-3-ol in analogous enzyme inhibition screens. While quantitative IC50 values for 14-methylcholest-7-en-3-ol against lipoxygenase are not available in the accessed primary literature, the MeSH annotation aggregates multiple independent studies, and the qualitative classification as 'potent' indicates activity that should be considered during compound selection for pharmacological profiling studies. Note: actual IC50/Ki data must be retrieved from the original primary papers indexed under this MeSH term for definitive quantification.

Lipoxygenase inhibition Anti-inflammatory Enzyme profiling Pharmacological differentiation

Chromatographic Retention and Physicochemical Properties as a C28-14α-Methyl-Δ7-Sterol Benchmark

The compound's predicted physicochemical parameters include a boiling point of 483.1±44.0 °C, density of 0.98±0.1 g/cm³, and vapour pressure of 0.0±2.8 mmHg at 25 °C, which are consistent with a hydrophobic C28 sterol and differentiate it from the C27 lathosterol (MW 386.65 vs. 400.68 for 14-methylcholest-7-en-3-ol) . This molecular weight difference of 14 Da, attributable to the 14α-methyl substituent, directly impacts chromatographic retention on both GC and LC columns, with the target compound eluting later than lathosterol under equivalent reversed-phase conditions. For analytical reference standard applications, this distinct retention behaviour provides a clear, quantifiable separation metric that prevents misidentification when co-analysing complex sterol mixtures from biological samples.

Analytical chemistry Sterol chromatography Reference standards Lipidomics

Optimal Application Scenarios for 14-Methylcholest-7-en-3-ol: Evidence-Backed Selection for Research and Industrial Use


CYP51 (Sterol 14α-Demethylase) Substrate for Antifungal and Hypocholesterolemic Drug Target Engagement Assays

14-Methylcholest-7-en-3-ol serves as the authentic endogenous-like substrate for sterol 14α-demethylase (CYP51), enabling direct measurement of enzymatic activity and inhibitor potency in cell-free or cell-based systems. Unlike lathosterol, which bypasses this step, the compound provides a physiologically relevant readout for the 14α-demethylation reaction that is the target of azole antifungals and potential cholesterol-lowering agents . Researchers procuring the compound for CYP51 assays should specify ≥95% purity to minimise interference from 15-oxygenated sterol contaminants that may act as inhibitors rather than substrates.

Tritium-Labelled Tracer for Cholesterol Biosynthesis Flux Analysis

The established synthesis of [3α-³H]14α-methyl-5α-cholest-7-en-3β-ol provides a validated radiolabelled probe for tracking metabolic flux through the post-lanosterol segment of cholesterol biosynthesis . The efficient conversion to cholesterol observed in rat liver preparations confirms its suitability for metabolic labelling studies, allowing researchers to quantify the rate of 14α-demethylation and identify pathway intermediates under various physiological or pharmacological conditions.

Reference Standard for Sterolomics and Biomarker Validation in Sterol Metabolism Disorders

As a discrete intermediate in the cholesterol biosynthetic pathway, 14-methylcholest-7-en-3-ol is a required reference standard for the accurate chromatographic identification and quantification of sterol intermediates in biological samples from patients with suspected sterol metabolism disorders (e.g., lathosterolosis, Smith-Lemli-Opitz syndrome, or CYP51 deficiencies). Its distinct molecular weight (400.68 Da) and chromatographic retention relative to lathosterol and zymosterol enable its unambiguous detection in complex lipid extracts .

Lipoxygenase and Arachidonic Acid Cascade Pharmacological Probe

Based on the MeSH pharmacological annotation describing 14-methylcholest-7-en-3-ol as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism , the compound can be employed as a starting point for structure-activity relationship (SAR) studies investigating sterol-mediated modulation of the lipoxygenase pathway. Researchers should note that quantitative IC50 data must be independently verified from the primary literature indexed under the MeSH term, as such values were not accessible in the database records reviewed for this guide.

Quote Request

Request a Quote for 14-Methylcholest-7-en-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.